molecular formula C5H9ClN2S2 B14495896 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride CAS No. 63432-63-3

1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride

Cat. No.: B14495896
CAS No.: 63432-63-3
M. Wt: 196.7 g/mol
InChI Key: WURJTJQWNCWSFI-UHFFFAOYSA-M
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Description

1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride is a chemical compound with the molecular formula C5H9N2S2.Cl. It is known for its unique structure, which includes a dithiadiazolium ring substituted with a tert-butyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with sulfur monochloride (S2Cl2) in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .

Scientific Research Applications

1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

CAS No.

63432-63-3

Molecular Formula

C5H9ClN2S2

Molecular Weight

196.7 g/mol

IUPAC Name

4-tert-butyl-1,2,3,5-dithiadiazol-1-ium;chloride

InChI

InChI=1S/C5H9N2S2.ClH/c1-5(2,3)4-6-8-9-7-4;/h1-3H3;1H/q+1;/p-1

InChI Key

WURJTJQWNCWSFI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=NS[S+]=N1.[Cl-]

Origin of Product

United States

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